4-Fluoro vs. 4-Methoxy Substitution in Methionine Aminopeptidase 2 (MetAP2) Inhibitors: A Quantitative IC₅₀ Comparison
In a series of MetAP2 inhibitors with a common core scaffold, the compound bearing a 4-fluorobenzyl group exhibited an IC₅₀ of 1.2 ± 0.2 μM, while the direct analog with a 4-methoxybenzyl group showed reduced potency with an IC₅₀ of 1.9 ± 0.2 μM [1]. This represents a 1.58-fold difference in potency.
| Evidence Dimension | Inhibitory activity (IC₅₀) against MetAP2 |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 ± 0.2 μM (4-fluorobenzyl substitution) |
| Comparator Or Baseline | IC₅₀ = 1.9 ± 0.2 μM (4-methoxybenzyl substitution) |
| Quantified Difference | ~1.58-fold more potent for 4-fluoro |
| Conditions | In vitro enzyme inhibition assay using purified MetAP2; values represent mean ± SD from triplicate experiments [1] |
Why This Matters
This quantifiable difference in enzyme inhibition demonstrates that the 4-fluoro group confers a distinct potency advantage over the 4-methoxy group in this scaffold, justifying its selection for lead optimization programs targeting MetAP2.
- [1] Zhou, Y., et al. (2023). Discovery of Novel Inhibitors of Methionine Aminopeptidase 2 as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(4), 4303. Table 1. doi:10.3390/ijms24044303. View Source
